Product packaging for [3,4'-Bipyridine]-5-carboxamide(Cat. No.:CAS No. 1346686-56-3)

[3,4'-Bipyridine]-5-carboxamide

Cat. No.: B11903359
CAS No.: 1346686-56-3
M. Wt: 199.21 g/mol
InChI Key: CBEAKBPDDGYXND-UHFFFAOYSA-N
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Description

[3,4'-Bipyridine]-5-carboxamide (CAS 1346686-56-3) is an organic compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol . It serves as a versatile chemical scaffold in medicinal chemistry research, particularly in the discovery of novel therapeutic agents. This bipyridine core structure is closely related to advanced compounds investigated for their potent biological activity. Notably, structural analogues, such as the optimized 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127), have been identified as potent inhibitors of Plasmodium falciparum PI4K kinase (PfPI4K) . These inhibitors exhibit significant antimalarial activity against both the blood and liver stages of the malaria parasite lifecycle, demonstrating low nanomolar efficacy against drug-resistant strains and presenting a promising mechanism to overcome existing drug resistance . As a key synthetic intermediate, this compound provides researchers with a valuable building block for the design and synthesis of targeted kinase inhibitors. It is recommended that this product be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O B11903359 [3,4'-Bipyridine]-5-carboxamide CAS No. 1346686-56-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346686-56-3

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

5-pyridin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H9N3O/c12-11(15)10-5-9(6-14-7-10)8-1-3-13-4-2-8/h1-7H,(H2,12,15)

InChI Key

CBEAKBPDDGYXND-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

Contextualizing 3,4 Bipyridine 5 Carboxamide Within Bipyridine Chemistry and Heterocyclic Systems

Heterocyclic systems, particularly those containing nitrogen, are cornerstones of medicinal chemistry and materials science due to their ability to engage in hydrogen bonding and coordinate with metal ions. acs.org The presence of multiple nitrogen atoms in the bipyridine scaffold, with their lone pairs of electrons, makes them excellent ligands for a wide array of metal ions, forming stable coordination complexes. researcher.life This property is central to their application in catalysis, photochemistry, and the construction of complex supramolecular architectures. mdpi.comnih.gov

Significance of the 3,4 Bipyridine Scaffold in Contemporary Chemical Research

The [3,4'-bipyridine] framework is of growing interest in several areas of chemical research, primarily due to its structural asymmetry and the specific electronic distribution across the two pyridine (B92270) rings. This asymmetry can lead to unique photophysical properties and allows for regioselective chemical modifications, which is a significant advantage in the design of complex molecules. researchgate.netdoaj.org

In medicinal chemistry, the pyridine scaffold is a "privileged structure," meaning it is frequently found in approved pharmaceutical agents, and its derivatives have shown a broad spectrum of biological activities. acs.org The bipyridine motif, as an extension of this, is explored for its potential in developing new drugs. For instance, derivatives of bipyridine have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The specific arrangement of nitrogen atoms in the [3,4'-bipyridine] scaffold can influence how the molecule interacts with biological targets like enzymes and receptors.

In the realm of materials science, the ability of bipyridines to act as bridging ligands is exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). cnr.it These materials have applications in gas storage, separation, and catalysis. The geometry of the [3,4'-bipyridine] linker can influence the resulting three-dimensional structure of the MOF, thereby tuning its properties for specific applications.

Overview of Functionalization at the 5 Carboxamide Position and Its Derivatives

The introduction of a carboxamide group at the 5-position of the [3,4'-bipyridine] core adds another layer of functionality and potential for diverse applications. The amide group (-CONH2) is a key functional group in many biological molecules, including peptides and proteins, and is known to participate in strong hydrogen bonding interactions. libretexts.orglibretexts.org This makes the 5-carboxamide moiety a critical feature for designing molecules that can interact with biological systems or self-assemble into ordered supramolecular structures. researchgate.net

The synthesis of the carboxamide can be achieved through standard amidation reactions, typically involving the activation of the corresponding carboxylic acid ([3,4'-bipyridine]-5-carboxylic acid) followed by reaction with ammonia (B1221849) or an amine. libretexts.orgkhanacademy.orgyoutube.com

A notable derivative is 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxamide . This compound is recognized as a related substance and impurity in the manufacturing of the cardiovascular drug Milrinone (B1677136). researchgate.netdoaj.org The presence of this derivative highlights the metabolic or synthetic pathways related to Milrinone and underscores the importance of analytical methods for its detection and characterization. cpu.edu.cn The structure of this derivative, featuring a pyridone ring, suggests a different electronic and steric profile compared to the parent [3,4'-bipyridine]-5-carboxamide, which could lead to distinct biological activities or material properties.

Table 1: Key Derivatives of this compound

Compound NameCAS NumberMolecular FormulaKey Structural Features
This compound 1346686-56-3C₁₁H₉N₃OCore [3,4'-bipyridine] with a primary carboxamide at the 5-position.
1,6-Dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxamide 80047-24-1C₁₂H₁₁N₃O₂A pyridone ring with a methyl group at the 2-position and a carboxamide at the 5-position. nih.govdoronscientific.comscbt.commyskinrecipes.com
[3,4'-Bipyridine]-5-carboxylic acid 123044-37-1C₁₁H₈N₂O₂The carboxylic acid precursor to the title carboxamide.

This table is generated based on available data and may not be exhaustive.

Evolution of Research on 3,4 Bipyridine 5 Carboxamide Systems: from Foundational Syntheses to Advanced Applications

The research trajectory for bipyridine compounds has evolved significantly over the past few decades. nih.govresearchgate.net Early synthetic methods often required harsh conditions and resulted in low yields. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, has revolutionized the synthesis of bipyridines, allowing for the efficient and controlled formation of the C-C bond between the two pyridine (B92270) rings. mdpi.combohrium.com These methods offer a versatile toolkit for creating a wide range of substituted bipyridine derivatives, including the [3,4'-bipyridine] scaffold.

The synthesis of [3,4'-Bipyridine]-5-carboxamide would likely proceed through a multi-step process. A key step would be a cross-coupling reaction between a functionalized pyridine containing the carboxamide precursor (or the carboxylic acid itself) and a suitable pyridine coupling partner (e.g., a halopyridine and a pyridylboronic acid in a Suzuki coupling). mdpi.compreprints.org Subsequent modification of the functional groups would lead to the final product.

The evolution of research has moved from simply synthesizing these molecules to exploring their applications in more complex systems. For instance, the discovery of 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carboxamide as a milrinone (B1677136) impurity has spurred research into the analytical chemistry and toxicology of such compounds. cpu.edu.cn Furthermore, the broader understanding of the role of bipyridine scaffolds in catalysis and materials science has driven the design of more sophisticated functionalized derivatives.

Key Research Questions and Future Trajectories for 3,4 Bipyridine 5 Carboxamide Studies

Strategies for Constructing the [3,4'-Bipyridine] Core Structure

The assembly of the [3,4'-bipyridine] core is a critical step in the synthesis of the target carboxamide. Various methods have been developed, with metal-catalyzed cross-coupling reactions being particularly prominent. mdpi.com

One of the most widely utilized methods is the Suzuki coupling reaction , which forms a carbon-carbon bond between a pyridine boronic acid or ester and a halopyridine. mdpi.comresearchgate.net This reaction is valued for its versatility and functional group tolerance. wikipedia.org However, a notable challenge in bipyridine synthesis via Suzuki coupling is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. researchgate.net To address this, various specialized palladium catalysts and ligands have been developed to improve yields and catalyst turnover numbers. mdpi.com For instance, the use of an imidazolium (B1220033) salt as a ligand for the palladium catalyst has been reported to achieve high turnover numbers. mdpi.com

The Negishi coupling , which involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, is another effective strategy. mdpi.comresearchgate.net This method has been successfully applied to the synthesis of various bipyridine derivatives. acs.org

The Stille coupling , utilizing organotin reagents, also provides a pathway to bipyridines, though the toxicity of the tin compounds is a significant drawback. researchgate.net Other cross-coupling reactions, such as decarboxylative cross-coupling, have also been explored for the synthesis of the bipyridine core. mdpi.com

Regioselective Functionalization Techniques for Carboxamide Introduction at Position 5

Once the [3,4'-bipyridine] core is established, the next crucial step is the regioselective introduction of the carboxamide group at the 5-position of the pyridine ring. This is often achieved through a series of functional group transformations.

One common approach involves the introduction of a cyano group, which can then be hydrolyzed to the corresponding carboxamide. For example, in the synthesis of Milrinone (B1677136), a related bipyridine derivative, a key step is the cyanation of a brominated pyridone ring. researchgate.net

Another strategy involves the direct amidation of a carboxylic acid or its activated derivative at the desired position. This can be accomplished by first introducing a carboxyl group at position 5, which can then be converted to an acid chloride or activated ester, followed by reaction with ammonia (B1221849) or an appropriate amine. libretexts.orgyoutube.comyoutube.com Neighboring group assistance can be employed to achieve regioselective hydrolysis, transesterification, and aminolysis of pyridine esters under mild conditions. nih.gov

Advanced Synthetic Routes to Substituted this compound Derivatives

The development of advanced synthetic routes has enabled the efficient preparation of a wide range of substituted this compound derivatives. These methods often involve multi-step sequences that combine core formation and functionalization strategies.

Condensation Reactions for Dihydropyridone Formation

Condensation reactions are fundamental in building the pyridone ring system often found in biologically active bipyridine analogs like Milrinone and Inamrinone. researchgate.netnih.govpicmonic.com These reactions typically involve the condensation of a β-ketoester or a related activated methylene (B1212753) compound with an enamine or a similar species. organic-chemistry.orgacsgcipr.org For industrial-scale synthesis of Milrinone, condensation of cyanoacetamide with compounds like 4-(dimethylamino)-3-(4-pyridinyl)-3-buten-2-one is employed. researchgate.netdoaj.org The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, provides a route to dihydropyridines which can be subsequently oxidized to the corresponding pyridines. organic-chemistry.orgacsgcipr.org

Cyclization Approaches for Bipyridine System Assembly

Cyclization reactions offer a powerful tool for constructing the bipyridine skeleton. nih.gov These methods can involve intramolecular or intermolecular processes. For instance, a four-component bicyclization strategy has been developed for the synthesis of multicyclic pyrazolo[3,4-b]pyridines. nih.gov Another approach involves the cyclocondensation of β-ketoenamides to form highly functionalized 2,2'-bipyridines. nih.gov These cyclization strategies often provide access to complex and diverse bipyridine structures that may be difficult to obtain through other methods. nih.gov

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira) for Bipyridine Linkage

As previously mentioned, cross-coupling reactions are central to the synthesis of the bipyridine linkage.

Suzuki Coupling: This reaction is a cornerstone of bipyridine synthesis, enabling the coupling of a wide array of pyridine boronic acids and halides. mdpi.comwikipedia.org Researchers have developed various palladium-based catalytic systems to optimize this reaction for bipyridine synthesis. researchgate.netarkat-usa.org

Heck Coupling: The Heck reaction, which couples an alkene with an aryl or vinyl halide, is another valuable tool. researchgate.netrsc.orgresearchgate.net It has been utilized in the synthesis of bipyridine derivatives, although unexpected "crossover" products can sometimes form, where the reaction occurs on an adjacent aryl ring. acs.org Double Mizoroki-Heck reactions have also been employed to create β,β-diarylated alkenes, which can be precursors to bipyridine systems. mdpi.com

Sonogashira Coupling: This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is used to introduce alkynyl substituents onto the bipyridine core. rsc.orgnih.govwikipedia.orgorganic-chemistry.org This methodology has been successfully used to synthesize 4-substituted-2,2'-bipyridines. researchgate.netnih.gov

Table 1: Overview of Cross-Coupling Reactions in [3,4'-Bipyridine] Synthesis

Reaction Reactants Catalyst System (Typical) Key Features
Suzuki Coupling Pyridine boronic acid/ester + Halopyridine Pd catalyst (e.g., Pd(PPh₃)₄), Base Versatile, good functional group tolerance. mdpi.comwikipedia.org
Heck Coupling Alkene + Halopyridine Pd catalyst (e.g., Pd(OAc)₂), Base Forms C-C bonds with alkenes. researchgate.netrsc.org
Sonogashira Coupling Terminal alkyne + Halopyridine Pd catalyst, Cu(I) cocatalyst, Base Introduces alkynyl functionalities. rsc.orgwikipedia.org
Negishi Coupling Organozinc reagent + Halopyridine Pd or Ni catalyst Utilizes organozinc compounds. mdpi.comresearchgate.net
Stille Coupling Organotin reagent + Halopyridine Pd catalyst Uses organotin reagents, but toxicity is a concern. researchgate.net

Amidation Reactions for Carboxamide Group Installation

The final step in the synthesis of this compound is the formation of the amide bond. This can be achieved through several standard amidation protocols. libretexts.org

One common method is the reaction of a carboxylic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an active ester, which then readily reacts with ammonia or a primary or secondary amine to form the desired carboxamide. libretexts.orgyoutube.com Solid-phase synthesis techniques have also been employed for the preparation of pyrimidine-5-carboxamide derivatives, where the carboxamide is linked to a resin support during the synthesis. google.com

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound, a compound of interest in medicinal chemistry and materials science, along with its architecturally related analogs, relies on established and innovative synthetic methodologies. The construction of the core bipyridine structure is typically achieved through transition-metal-catalyzed cross-coupling reactions, while the carboxamide functionality can be introduced through various amidation techniques. This article delves into the specific synthetic considerations for preparing this class of compounds, including chemo- and stereoselective challenges, the application of green chemistry principles, and the crucial aspects of scalability and process optimization for large-scale production.

Catalytic Applications of 3,4 Bipyridine 5 Carboxamide and Its Metal Complexes

Homogeneous Catalysis Utilizing [3,4'-Bipyridine]-5-carboxamide Ligands

There is no published research on the use of this compound as a ligand in homogeneous catalysis.

Asymmetric Catalysis and Enantioselective Transformations

No studies have been found that explore the use of this compound in asymmetric catalysis or any enantioselective transformations.

Oxidation, Reduction, and Hydrogenation Reactions

Information regarding the application of this compound or its metal complexes in catalytic oxidation, reduction, or hydrogenation reactions is not available in the current scientific literature.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

There are no documented instances of this compound being employed as a catalyst or ligand for carbon-carbon or carbon-heteroatom bond-forming reactions.

Heterogeneous Catalysis with this compound-Derived Systems

The use of this compound in the development of heterogeneous catalysts has not been reported.

Immobilization of this compound Complexes on Solid Supports

There is no literature describing the immobilization of this compound complexes onto solid supports for heterogeneous catalysis.

This compound-Based MOFs/CPs as Active Heterogeneous Catalysts

No metal-organic frameworks (MOFs) or coordination polymers (CPs) incorporating this compound as a linker for catalytic applications have been described in published research.

No Catalytic Applications of this compound Found in Publicly Accessible Research

Despite a thorough search of scientific databases and literature, no specific catalytic applications, mechanistic investigations, or uses in green and sustainable catalytic processes for the chemical compound this compound or its metal complexes have been reported in publicly available research.

While the broader family of bipyridine ligands and their metal complexes are widely recognized for their significant roles in various catalytic transformations, information regarding the specific compound this compound remains elusive in this context. Bipyridines, characterized by their two interconnected pyridine (B92270) rings, are valued for their ability to form stable complexes with a wide range of metals. These metal-bipyridine complexes are instrumental in numerous catalytic reactions, including cross-coupling reactions, polymerization, and oxidation-reduction processes.

However, the specific substitution pattern and the presence of a carboxamide group at the 5-position of the [3,4'-bipyridine] scaffold appear to be uninvestigated or at least not reported in the context of catalysis. Scientific literature extensively covers the catalytic activities of related bipyridine isomers, such as 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096), and their derivatives. These studies often detail their role in facilitating chemical reactions, the mechanistic pathways involved, and their application in developing more environmentally friendly chemical processes.

The absence of such information for this compound suggests that its potential as a ligand in catalytic systems has not been a focus of published research to date. Therefore, a detailed discussion on its catalytic applications, including mechanistic insights and its role in sustainable chemistry, cannot be provided.

Applications in Advanced Materials Science and Engineering

Optoelectronic Materials: Integration of [3,4'-Bipyridine]-5-carboxamide in OLEDs, Solar Cells, and Photovoltaic Devices

The electron-deficient nature of the pyridine (B92270) rings in this compound makes it a promising candidate for use in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs) and solar cells. In OLEDs, materials with high electron affinity and mobility are crucial for efficient electron transport from the cathode to the emissive layer. The bipyridine core of the molecule can facilitate this process. While specific data for this compound is not extensively documented, research on analogous bipyridine-based materials demonstrates their potential. For instance, iridium(III) complexes with bipyridine-based ligands have been successfully employed as phosphorescent emitters in OLEDs. rsc.orgrsc.org The carboxamide group can further enhance the performance by promoting intermolecular interactions and improving film morphology.

In the context of solar cells, particularly dye-sensitized solar cells (DSSCs) and perovskite solar cells, bipyridine derivatives are widely used as ancillary ligands in ruthenium and other metal-based sensitizers, as well as components of hole-transporting materials. epfl.ch The bipyridine unit can effectively anchor the dye to the semiconductor surface (e.g., TiO2) and facilitate electron injection. The carboxamide group could potentially enhance the stability and electronic properties of these devices. Studies on related bipyridine-containing polymers have shown their ability to form complexes with metals like ruthenium, enhancing photosensitivity and charge carrier mobility. nih.gov

Table 1: Performance of a Dye-Sensitized Solar Cell using a Ruthenium Complex with a Bipyridine-based Ligand

ParameterValueReference
Complex Ru(bpy)2(4,4'-dicarboxy-2,2'-bipyridine)General knowledge
Power Conversion Efficiency (PCE) ~11%General knowledge
Open-Circuit Voltage (Voc) ~0.7 VGeneral knowledge
Short-Circuit Current (Jsc) ~20 mA/cm²General knowledge
Fill Factor (FF) ~0.7General knowledge
Note: This table presents typical performance data for a well-established bipyridine-containing dye in a DSSC to illustrate the potential of this class of compounds. Data for this compound is not available.

Sensing Materials and Chemosensors: Development of Responsive this compound-Based Probes

The ability of the bipyridine unit to chelate with metal ions, coupled with the potential for the carboxamide group to participate in hydrogen bonding and act as a signaling unit, makes this compound an attractive scaffold for the development of chemosensors. Upon binding with a specific analyte, such as a metal ion or a small molecule, the electronic properties and conformation of the molecule can change, leading to a detectable optical or electrochemical response.

Research on pyridine-2,6-dicarboxamide-based ligands has demonstrated their use as fluorescent sensors for the detection of metal ions like Mg2+ and Ni2+. tandfonline.com Similarly, bipyridine-based fluorescent probes have been developed for the detection of zinc ions. researchgate.net The fluorescence of these sensors is often modulated through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The this compound molecule could be functionalized to create selective and sensitive probes for various analytes. For example, modification of the carboxamide group or the bipyridine rings could tune the selectivity towards different metal ions.

Table 2: Sensing Characteristics of a Pyridine-dicarboxamide-based Fluorescent Sensor for Metal Ions

AnalyteDetection LimitBinding Stoichiometry (Ligand:Metal)Reference
Mg²⁺ 2.15 x 10⁻⁸ mol/L1:1 tandfonline.com
Ni²⁺ 4.80 x 10⁻⁸ mol/L1:1 tandfonline.com
Note: This table shows the performance of a related pyridine-dicarboxamide sensor to highlight the potential of the carboxamide moiety in sensing applications.

Gas Adsorption, Separation, and Storage Materials: this compound in Porous Frameworks

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The rigid and directional nature of the this compound ligand makes it an excellent candidate for the construction of robust and porous MOFs. The bipyridine unit can coordinate to metal centers in various ways, leading to a wide range of network topologies, from one-dimensional chains to three-dimensional frameworks. rsc.org The carboxamide group can introduce additional hydrogen bonding interactions within the framework, enhancing its stability and potentially influencing its adsorption properties.

MOFs based on 4,4'-bipyridine (B149096) have been extensively studied for gas adsorption, separation, and storage. rsc.orgnih.gov These materials have shown significant uptake of gases like CO2 and H2. For instance, a cobalt-based MOF constructed with 4,4'-bipyridine exhibited a BET surface area of 596 m²/g and a hydrogen uptake of 1.1 wt% at 15 bar. rsc.org The introduction of the carboxamide group in this compound could lead to MOFs with tailored pore environments, potentially enhancing the selectivity for specific gases through hydrogen bonding interactions with the amide functionality. A polyaminal network based on a bipyridine-dicarbaldehyde has demonstrated a CO2 uptake of 1.02 mmol/g at 273 K. nih.gov

Table 3: Gas Adsorption Data for a MOF constructed with a 4,4'-Bipyridine Ligand

GasAdsorption CapacityConditionsReference
Nitrogen (N₂) 596 m²/g (BET surface area)77 K rsc.org
Hydrogen (H₂) 1.1 wt%77 K, 15 bar rsc.org
Carbon Dioxide (CO₂) in a bipyridine-based polyaminal network 1.02 mmol/g273 K nih.gov
Note: This table provides examples of gas adsorption capacities in related bipyridine-containing porous materials to illustrate the potential of this compound as a linker.

Polymer Chemistry and Composites: this compound as Monomers or Additives

The bifunctional nature of this compound, with its two pyridine rings capable of participating in polymerization reactions and the carboxamide group available for further functionalization or intermolecular interactions, makes it a valuable monomer for the synthesis of advanced polymers. Bipyridine-containing polymers have been synthesized through various methods, including Pd-catalyzed cross-coupling reactions, and have shown interesting properties such as high fluorescence quantum yields and thermal stability. tandfonline.com

Polymers incorporating the this compound unit could exhibit a range of desirable characteristics. The bipyridine moiety can be used to create metallo-supramolecular polymers through coordination with metal ions, leading to materials with tunable mechanical and optical properties. acs.org The carboxamide groups can introduce hydrogen bonding, which can significantly influence the polymer's morphology, mechanical strength, and processability. Furthermore, these polymers could be used as additives in composites to enhance properties such as thermal stability, flame retardancy, or to introduce specific functionalities. For example, polyamides and polyesters derived from 2,2'-bipyridine-5,5'-dicarboxylic acid have shown modest thermal stabilities with decomposition temperatures in the range of 320-500 °C. nih.gov

Stimuli-Responsive Materials and Smart Systems Incorporating this compound

Stimuli-responsive materials, or "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus, such as pH, light, temperature, or the presence of a chemical species. The this compound molecule possesses functionalities that can be exploited for the creation of such materials. The pyridine nitrogen atoms are basic and can be protonated at low pH, leading to changes in the electronic structure and conformation of the molecule. This pH-responsiveness has been demonstrated in ruthenium complexes containing dihydroxybipyridine ligands, where protonation leads to changes in their photophysical and electrochemical properties. nih.govrsc.orgrsc.org

The carboxamide group can also contribute to stimuli-responsive behavior. For example, it can participate in hydrogen bonding networks that can be disrupted by changes in solvent polarity or temperature. By incorporating this compound into polymers or gels, it is possible to create systems that exhibit macroscopic changes in response to these stimuli, such as swelling/deswelling, changes in color or fluorescence, or controlled release of encapsulated molecules. rsc.orgnih.govmdpi.comacs.org

Nanomaterials and Nanocomposites Featuring this compound Units

The functionalization of nanomaterials with organic molecules is a powerful strategy to tailor their properties and create novel hybrid materials with enhanced functionalities. This compound can be used to functionalize a variety of nanoparticles, including gold nanoparticles (AuNPs), quantum dots, and magnetic nanoparticles. The bipyridine unit can act as a robust anchor to the nanoparticle surface, either through direct coordination to metal atoms or through the formation of covalent bonds after suitable modification.

Bipyridine-functionalized gold nanoparticles have been explored for applications in sensing and catalysis. researchgate.netnih.gov The bipyridine ligands can create a high local concentration of chelating sites on the nanoparticle surface, making them excellent platforms for ion sensing. rsc.org The carboxamide group can provide additional functionality, such as improving the stability of the nanoparticles in different solvents or enabling further bioconjugation. For instance, gold nanoparticles functionalized with ruthenium(II) polypyridyl complexes have been used for cellular imaging. rsc.org The integration of this compound into nanocomposites can also lead to materials with synergistic properties, combining the unique features of the nanoparticles with the functionality of the organic molecule.

Table 4: Characteristics of Gold Nanoparticles Functionalized with Bipyridine Derivatives

Nanoparticle SystemAverage SizeApplicationReference
Bipyridine-capped AuNPs ~4 nmIon sensing (Eu³⁺, Tb³⁺) rsc.org
Ru(II)-complex functionalized AuNPs ~2.5 nmCellular imaging rsc.org
Fe₃O₄ nanoparticles-supported Palladium-Bipyridine Complex Not specifiedSuzuki coupling catalyst researchgate.net
Note: This table provides examples of nanomaterials functionalized with bipyridine derivatives to illustrate the potential of this compound in this area.

Theoretical and Computational Studies of 3,4 Bipyridine 5 Carboxamide

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule like [3,4'-Bipyridine]-5-carboxamide. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy.

Electronic Structure Analysis: DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to determine the optimized ground-state geometry of the molecule. researchgate.netuj.ac.za This process identifies the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy. From this optimized structure, key electronic properties can be derived.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is invaluable for predicting sites of interaction with other molecules, such as hydrogen bonding or electrophilic/nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and the nature of chemical bonds within the molecule. nih.gov

Reactivity Descriptors: Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

DescriptorFormulaDescription
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) (ELUMO + EHOMO) / 2Relates to the escaping tendency of electrons.
Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of the molecule to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water).

Conformational Analysis: For a molecule like this compound, which has a flexible bond connecting the two pyridine (B92270) rings, MD simulations can explore the potential energy surface related to the torsion angle of this bond. This reveals the different stable conformations (rotamers) the molecule can adopt and the energy barriers between them. researchgate.net This information is critical as the molecule's conformation can significantly impact its biological activity and physical properties.

Intermolecular Interactions: By simulating multiple this compound molecules together, or with solvent molecules, MD can reveal preferred modes of intermolecular interaction.

Self-Aggregation: Simulations can predict whether the molecules tend to aggregate and identify the primary forces driving this process (e.g., π-π stacking between pyridine rings or hydrogen bonding involving the carboxamide group).

Solvation: MD provides a detailed picture of how solvent molecules arrange around the solute, forming a solvation shell. This is crucial for understanding solubility and the influence of the solvent on conformational preferences.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Calculated shifts are compared with experimental values to aid in structure elucidation. The accuracy of these predictions depends heavily on the chosen functional, basis set, and consideration of solvent effects. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the optimized geometry. niscpr.res.in These frequencies correspond to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as C=O stretching in the carboxamide group or C-H bending in the pyridine rings. This aids in the interpretation of experimental IR spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. The calculation provides the excitation energies and oscillator strengths, which relate to the wavelength (λmax) and intensity of the absorption peaks.

Computational Design and Virtual Screening of Novel this compound Architectures

Computational tools are extensively used to design new molecules with desired properties and to screen virtual libraries of compounds for potential activity against a biological target.

Structure-Based Design: If this compound were being developed as an inhibitor for a specific protein target (e.g., an enzyme), its structure could be computationally modified to improve binding. This involves:

Docking: Simulating the binding of the molecule into the active site of the protein to predict its binding pose and affinity.

Modification: Adding, removing, or changing functional groups on the this compound scaffold.

Re-evaluation: Re-docking the new derivatives to see if the modifications improved the predicted binding score and interactions (e.g., forming new hydrogen bonds).

Virtual Screening: Instead of designing molecules one by one, large virtual libraries of compounds containing the bipyridine carboxamide core could be rapidly screened against a protein target using molecular docking. This process filters thousands or millions of virtual compounds to identify a smaller, more manageable set of promising candidates for synthesis and experimental testing. nih.gov

Mechanistic Modeling of Reactions and Interactions Involving this compound

Quantum chemical calculations can be used to model the entire energy profile of a chemical reaction involving this compound. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products.

For example, one could model the hydrolysis of the carboxamide group. DFT calculations would be used to:

Locate the transition state structure for the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Map the entire reaction pathway to understand the step-by-step mechanism of the transformation.

This type of modeling provides fundamental insights into the chemical stability and reactivity of the molecule that are often difficult to obtain through experimental means alone.

Emerging Methodologies and Future Research Perspectives on 3,4 Bipyridine 5 Carboxamide

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

The synthesis of functionalized bipyridines often involves multi-step processes where real-time monitoring can be crucial for optimizing reaction conditions, maximizing yields, and understanding reaction mechanisms. Advanced in-situ spectroscopic techniques offer a powerful lens for observing the formation of [3,4'-Bipyridine]-5-carboxamide and its derivatives as it happens.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy , Raman spectroscopy , and nuclear magnetic resonance (NMR) spectroscopy , when coupled with reaction vessels, can provide continuous data on the concentration of reactants, intermediates, and products. For instance, monitoring the characteristic vibrational frequencies of the carboxamide group and the bipyridine rings could offer precise control over the reaction progress. While specific studies on this compound are not yet prevalent, the application of these techniques to related pyridine (B92270) and bipyridine syntheses has been well-documented, demonstrating their feasibility and utility.

Table 1: Potential In-situ Spectroscopic Techniques for Monitoring this compound Synthesis

Spectroscopic TechniqueInformation GainedPotential Application in this compound Synthesis
In-situ FTIRFunctional group analysis, reaction kineticsTracking the conversion of a carboxylic acid or acyl chloride to the carboxamide; monitoring the formation of the bipyridine backbone.
In-situ RamanMolecular structure, reaction intermediatesComplementary to FTIR, providing information on the pyridine ring vibrations and the formation of the C-C bond between the pyridine rings.
In-situ NMRDetailed structural information, quantificationIdentifying and quantifying reactants, intermediates, and the final product in real-time within the reaction mixture.

High-Throughput Synthesis and Screening Approaches for Discovery of New this compound Materials

High-throughput synthesis and screening (HTS) are revolutionary approaches in materials discovery, enabling the rapid preparation and evaluation of large libraries of compounds. For this compound, HTS could be employed to explore a vast chemical space by systematically varying substituents on the bipyridine core. This would allow for the discovery of new materials with tailored electronic, optical, or coordination properties.

Automated synthesis platforms can be programmed to perform a series of reactions in parallel, generating a library of this compound derivatives. Subsequently, these libraries can be rapidly screened for desired properties, such as catalytic activity, luminescence, or binding affinity to a specific target. While specific HTS campaigns targeting this compound are not widely reported, the infrastructure and methodologies are well-established for other classes of compounds, including other heterocyclic structures. combichemistry.comtaylorandfrancis.comtechnologynetworks.comnih.gov

Applications of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemical research, capable of predicting molecular properties, optimizing reaction conditions, and even designing novel molecules. nih.govresearchgate.netnih.gov In the context of this compound, AI and ML could be leveraged in several ways:

Property Prediction: By training ML models on existing data for bipyridine derivatives, it would be possible to predict various properties of this compound and its analogues, such as solubility, stability, and electronic characteristics. This can guide experimental efforts by prioritizing compounds with the most promising predicted properties.

Synthesis Planning: AI tools can analyze vast databases of chemical reactions to suggest optimal synthetic routes to this compound, potentially identifying more efficient or cost-effective methods.

De Novo Design: Generative AI models could design novel derivatives of this compound with specific desired functionalities, opening up new avenues for materials discovery.

Table 2: Illustrative AI/ML Applications in this compound Research

AI/ML ApplicationPotential OutcomeExample of Use
QSAR ModelingPrediction of biological activity or material properties.Predicting the potential of a this compound derivative as a ligand for a specific metal catalyst.
Retrosynthesis PredictionIdentification of novel and efficient synthetic pathways.Proposing a multi-step synthesis for a complex this compound analogue.
Generative ModelsDesign of new molecules with optimized properties.Generating a virtual library of this compound derivatives with enhanced luminescence.

Integration of this compound into Hybrid Systems and Multicomponent Materials

The bipyridine scaffold is a well-known building block for coordination polymers and metal-organic frameworks (MOFs) due to its excellent chelating ability. iucr.org The presence of a carboxamide group in this compound offers an additional site for hydrogen bonding or coordination, making it a promising ligand for the construction of novel hybrid materials.

By reacting this compound with various metal ions, it is conceivable to create a diverse range of coordination polymers with unique topologies and properties. These materials could find applications in areas such as gas storage, catalysis, and sensing. Furthermore, the integration of this compound into multicomponent systems, for example, by co-crystallization with other organic molecules, could lead to the formation of materials with emergent properties arising from the synergistic interactions between the components.

Exploration of Niche and Interdisciplinary Applications in Chemical Science

Beyond the more established fields, the unique electronic and structural features of this compound could lend themselves to a variety of niche and interdisciplinary applications. The combination of a bipyridine unit, known for its role in electron transfer processes, and a hydrogen-bonding carboxamide group could be exploited in areas such as:

Supramolecular Chemistry: The design of self-assembling systems based on hydrogen bonding and metal coordination.

Molecular Electronics: The development of molecular wires or switches where the electronic properties can be modulated.

Photocatalysis: The creation of novel photosensitizers for light-driven chemical reactions.

While the body of research specifically focused on this compound is currently limited, the foundational knowledge from related bipyridine and carboxamide chemistry provides a strong basis for future investigations. The application of the emerging methodologies discussed herein holds the key to unlocking the full scientific potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [3,4'-Bipyridine]-5-carboxamide and its derivatives?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives under catalytic conditions. For example, solvothermal reactions using cobalt nitrate with pyridinecarboxylic acid ligands and auxiliary ligands (e.g., 2,2'-bipyridine) can yield coordination polymers with [3,4'-bipyridine] motifs . Heterocoupling methods, such as Ullmann or Wurtz coupling, are also employed for bipyridine frameworks, though regioselectivity remains a challenge . Specific derivatives like Milrinone Impurity I (1,6-dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carboxamide) are synthesized via controlled condensation of aminopyridines and carboxamide precursors .

Q. How are this compound derivatives characterized structurally and functionally?

  • Methodological Answer : Key techniques include:

  • X-ray diffraction : Determines crystal structure and supramolecular interactions (e.g., π–π stacking in coordination polymers) .
  • Infrared (IR) spectroscopy : Identifies functional groups like carboxamide C=O stretches (~1650 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for material science applications .
  • Mass spectrometry and elemental analysis : Confirms molecular weight (e.g., 229.23 g/mol for Milrinone Impurity I) and purity .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : Derivatives are studied as:

  • Drug impurities : Milrinone Impurity I is a quality control marker in cardiac drugs .
  • Bioactive scaffolds : Nitro or sulfonamide-substituted analogs (e.g., 5-nitro-[3,4'-bipyridin]-6-amine) show antimalarial activity via Plasmodium PI4K inhibition .
  • Fluorescent probes : Asymmetric 5′-amido-[2,2′-bipyridine]-5-carboxamide units exhibit strong emission for imaging applications .

Advanced Research Questions

Q. How can regioselectivity challenges in bipyridine synthesis be addressed for targeted derivatives?

  • Methodological Answer : Regioselectivity is improved using:

  • Bulky ligands : Suppress undesired coordination modes in metal-catalyzed reactions .
  • Directed ortho-metalation : Achieves selective functionalization at specific pyridine positions .
  • Computational modeling : Predicts thermodynamic favorability of intermediates to optimize reaction conditions .

Q. What experimental strategies resolve contradictions in reported biological activities of bipyridine derivatives?

  • Methodological Answer : Discrepancies arise from structural variations (e.g., substituent position). To address this:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro vs. methyl groups) and correlate with bioassay results .
  • In vitro vs. in vivo validation : Confirm activity across models (e.g., Plasmodium blood vs. liver stages for antimalarials) .
  • Crystallographic data : Resolve binding modes with targets (e.g., PI4K enzyme active sites) to explain potency differences .

Q. How can the fluorescence properties of this compound derivatives be optimized for material science applications?

  • Methodological Answer : Enhance emission via:

  • Conjugation with electron-donating groups : Amino or methoxy substituents increase quantum yield .
  • Rigidification of the bipyridine core : Reduces non-radiative decay (e.g., embedding in coordination polymers) .
  • Solvent polarity tuning : Use aprotic solvents (e.g., DMF) to stabilize excited states .

Q. What are the challenges in scaling up bipyridine synthesis for industrial research, and how are they mitigated?

  • Methodological Answer : Key issues include:

  • Catalyst cost : Replace noble metals (e.g., Pd) with earth-abundant alternatives (e.g., Co, Ni) .
  • Purification complexity : Employ chromatography-free methods (e.g., crystallization-driven purification) .
  • Batch variability : Use flow chemistry for reproducible heterocoupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.